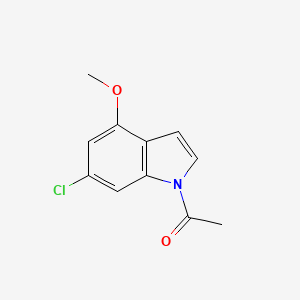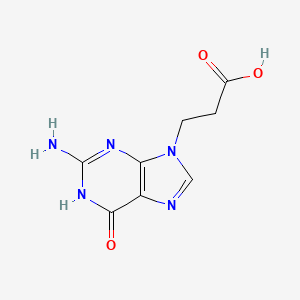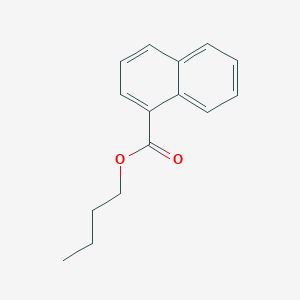
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is a chemical compound with the molecular formula C11H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions are typically quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. For example, it can chelate metal ions, disrupting their function and leading to various biological effects . In cancer cells, it can induce apoptosis through mitochondrial dysfunction, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with comparable properties.
Quinoline: The basic structure from which these compounds are derived.
Uniqueness
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
856451-85-9 |
|---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
8-hydroxy-2-methylquinoline-7-carboxylic acid;hydrate |
InChI |
InChI=1S/C11H9NO3.H2O/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6;/h2-5,13H,1H3,(H,14,15);1H2 |
InChI-Schlüssel |
NJEPURPXIYZMGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine](/img/structure/B11880422.png)
![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)



![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)




![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)


![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)
